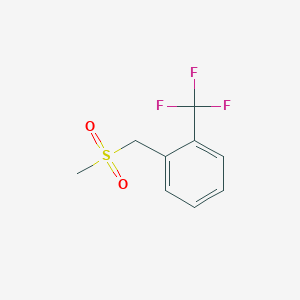

2-Trifluoromethylbenzylmethylsulfone

描述

The study of specialized organic molecules is fundamental to advancing various fields, including pharmaceuticals, agrochemicals, and materials science. 2-Trifluoromethylbenzylmethylsulfone represents a class of molecules that, while not extensively documented in widely available literature, holds potential due to its specific structural components. Its importance is best understood by first examining the broader categories to which it belongs: fluorinated organosulfur compounds and benzylsulfone derivatives bearing trifluoromethyl groups.

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug candidates.

When combined with organosulfur chemistry, the resulting fluorinated organosulfur compounds exhibit a unique profile of reactivity and functionality. The sulfur atom, with its variable oxidation states, and the potent electron-withdrawing nature of fluorine create functional groups with distinct electronic and steric properties. These characteristics are highly sought after in the design of new materials and biologically active agents. For instance, the trifluoromethyl group (-CF3) is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance the efficacy of the parent molecule. beilstein-journals.org

Benzylsulfone derivatives are a class of compounds recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. google.com The sulfone group, a sulfur atom double-bonded to two oxygen atoms, is a key structural motif in various therapeutic agents. google.com

The incorporation of a trifluoromethyl group onto the benzyl (B1604629) ring of a sulfone derivative can further modulate its biological activity and physicochemical properties. Research in this area often focuses on synthesizing novel derivatives and evaluating their potential applications. While specific research on this compound is not widely reported in publicly accessible literature, the general synthetic strategies for analogous compounds are well-established.

A common approach to synthesizing sulfones is the oxidation of the corresponding sulfide (B99878). orgsyn.org This can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperbenzoic acid (m-CPBA). nih.govumn.edu The precursor sulfide, in this case, 2-(trifluoromethyl)benzyl methyl sulfide, would typically be synthesized through the reaction of a 2-(trifluoromethyl)benzyl halide with a methylthiolate source.

The study of such compounds, even if not individually prominent, contributes to a broader understanding of structure-activity relationships and the development of new synthetic methodologies in the pursuit of novel and effective chemical entities.

Structure

3D Structure

属性

IUPAC Name |

1-(methylsulfonylmethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2S/c1-15(13,14)6-7-4-2-3-5-8(7)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHVICRZFASGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375762 | |

| Record name | 1-(methylsulfonylmethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-88-7 | |

| Record name | 1-(methylsulfonylmethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Trifluoromethylbenzylmethylsulfone and Its Analogues

Established Synthetic Pathways for the Methylsulfone Moiety Elaboration

The introduction of the methylsulfone group (—SO₂CH₃) is a critical step in the synthesis of the target compound. This can be achieved through a reliable two-step sequence involving sulfide (B99878) formation and subsequent oxidation, or via a more direct, single-step sulfonylation reaction.

A prevalent and highly reliable method for synthesizing benzyl (B1604629) sulfones is the two-step process starting with the corresponding benzyl halide.

Step 1: Benzyl Sulfide Formation The initial step involves the nucleophilic substitution of a halide on the benzylic carbon. Specifically, 2-(trifluoromethyl)benzyl bromide is reacted with a methylthiolating agent, such as sodium thiomethoxide (NaSCH₃), in a standard Sₙ2 reaction. This reaction proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to yield the intermediate, 2-(trifluoromethyl)benzyl methyl sulfide.

Step 2: Oxidation of Benzyl Sulfide to Sulfone The subsequent oxidation of the synthesized benzyl methyl sulfide to the desired sulfone is a crucial transformation. A variety of oxidizing agents and catalytic systems have been developed for this purpose, offering different levels of reactivity and selectivity. The choice of oxidant is critical to ensure complete conversion to the sulfone without significant formation of the intermediate sulfoxide (B87167) or over-oxidation of other functional groups.

Commonly employed methods include the use of strong oxidants like potassium permanganate (B83412) or peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). orgsyn.org Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant, though it often requires a catalyst for efficient conversion of sulfides to sulfones. google.com Tungsten-based catalysts, such as sodium tungstate (B81510) (Na₂WO₄) or tungstic acid, activated by acetic acid, are particularly effective for this transformation. google.com The reaction proceeds via the formation of a pertungstic acid intermediate, which is a powerful oxidizing species. Similarly, molybdenum catalysts like MoO₂Cl₂ can also facilitate this oxidation effectively.

Table 1: Comparison of Oxidation Methods for Converting Sulfides to Sulfones

| Oxidizing Agent/System | Catalyst/Additive | Solvent | Temperature | Key Features |

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) / Acetic Acid | Water/Acetic Acid | Room Temp. to Reflux | Effective for complete oxidation; tungsten forms a potent pertungstic acid intermediate. google.com |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Not specified | Not specified | High efficiency and catalyst can be recovered and reused. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | None | Methanol (B129727)/Water | 0-5 °C | A powerful, readily available solid oxidant that works under mild conditions. orgsyn.org |

| meta-Chloroperbenzoic Acid (m-CPBA) | None | Dichloromethane (DCM) | 0 °C to Room Temp. | A classic and effective reagent, though stoichiometry must be controlled to avoid stopping at the sulfoxide stage. orgsyn.org |

| Urea-Hydrogen Peroxide (UHP) | Phthalic Anhydride | Ethyl Acetate | Not specified | A solid, stable source of H₂O₂ enabling a metal-free oxidation process. |

As an alternative to the two-step oxidation route, 2-Trifluoromethylbenzylmethylsulfone can be synthesized directly by forming the C-S bond with the sulfur atom already in the +6 oxidation state. This is typically achieved by reacting 2-(trifluoromethyl)benzyl bromide with a salt of methanesulfinic acid, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na).

This reaction is a direct nucleophilic displacement of the bromide by the sulfinate anion. The efficiency of this transformation can be highly dependent on the solvent. While reactions in solvents like acetonitrile (B52724) can be slow, the use of more polar, aprotic solvents such as N,N-dimethylacetamide (DMA) can dramatically increase the reaction rate, allowing for the synthesis of both primary and secondary sulfones in good yields. researchgate.net This method offers a more atom-economical and streamlined approach compared to the sulfide oxidation pathway. Modern variations include multicomponent reactions where halides, a sulfur dioxide surrogate like thiourea (B124793) dioxide, and a methyl source are combined to construct the methyl sulfone moiety in one pot. chinesechemsoc.org

Advanced Trifluoromethylation Techniques for Aromatic Systems

The synthesis of the 2-(trifluoromethyl)benzyl precursor itself relies on the crucial step of introducing a trifluoromethyl (—CF₃) group onto an aromatic ring. Over the past few decades, a portfolio of powerful trifluoromethylation methods has been developed, categorized broadly by the nature of the trifluoromethylating agent: nucleophilic, electrophilic, or radical.

Nucleophilic trifluoromethylation involves the reaction of an aryl halide or sulfonate with a reagent that serves as a source of a nucleophilic "CF₃⁻" anion or its synthetic equivalent. The most prominent reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent. sigmaaldrich.comresearchgate.net

This method typically involves the copper-catalyzed cross-coupling of an aryl halide (e.g., 2-bromo- or 2-iodotoluene) with TMSCF₃. princeton.edu The reaction is activated by a fluoride (B91410) source, which generates a pentacoordinate siliconate intermediate that subsequently transfers the CF₃ group to the copper catalyst, facilitating the cross-coupling event. nih.gov This approach is valued for its operational simplicity and the stability of the reagent.

Table 2: Nucleophilic Trifluoromethylation of Aryl Halides

| CF₃ Source | Catalyst/Initiator | Substrate | Key Features |

| TMSCF₃ (Ruppert-Prakash Reagent) | Copper(I) salt (e.g., CuI) / Fluoride source (e.g., KF) | Aryl Iodides, Aryl Bromides | Widely applicable, mild conditions, tolerant of various functional groups. princeton.edumdpi.com |

| K(CF₃) | Palladium or Copper Catalyst | Aryl Halides | Utilizes a pre-formed trifluoromethyl anion source. |

| CF₃H (Fluoroform) | Strong Base (e.g., t-BuOK) / Catalyst | Aryl Halides | Uses an inexpensive CF₃ source, but requires careful control of strongly basic conditions. |

Electrophilic trifluoromethylation reagents act as a source of "CF₃⁺" and can react with electron-rich arenes or organometallic intermediates. The most well-known classes of reagents for this purpose are the S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and the hypervalent iodine(III)-CF₃ compounds (e.g., Togni's reagents). nih.govresearchgate.net

These reagents can trifluoromethylate arenes directly, particularly those bearing electron-donating groups. More sophisticated applications involve transition-metal catalysis. For instance, the palladium-catalyzed ortho-trifluoromethylation of arenes bearing a directing group (like a pyridine) can be achieved with Umemoto's reagents, providing a direct route to ortho-substituted products. nih.gov These reagents are powerful tools for late-stage functionalization due to their high reactivity and compatibility with complex molecular scaffolds.

Table 3: Electrophilic Trifluoromethylation of Aromatic Systems

| Reagent Class | Example Reagent | Substrate | Key Features |

| Diarylsulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent) | Electron-rich arenes, organometallics, directed arenes | Powerful, commercially available reagents; can be used in metal-catalyzed C-H functionalization. nih.govacs.org |

| Hypervalent Iodine(III) | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent) | Arenes, Arylboronic acids | Mild, versatile, and can also serve as a source of the CF₃ radical under photoredox conditions. researchgate.net |

Radical trifluoromethylation introduces the CF₃ group via a trifluoromethyl radical (·CF₃). This approach is particularly effective for the functionalization of arenes and heteroarenes. A classic and powerful method is the Sandmeyer-type trifluoromethylation, where an aromatic amine is converted into a diazonium salt, which is then decomposed in the presence of a CF₃ source to generate the trifluoromethylated arene. nih.govacs.org

Modern methods for generating the ·CF₃ radical often employ sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of an oxidant (like tert-butyl hydroperoxide) or under photoredox catalysis. beilstein-journals.orgbeilstein-journals.org These methods are highly efficient and proceed under mild conditions, offering broad substrate scope and functional group tolerance, making them highly valuable for modern synthetic chemistry.

Convergent and Divergent Synthetic Approaches for Structural Complexity

The construction of complex molecules like this compound relies on either building the molecule from smaller, pre-functionalized fragments (convergent synthesis) or by modifying a larger, pre-existing scaffold (divergent synthesis).

A highly effective and convergent approach to synthesizing this compound involves the coupling of two key fragments: a 2-(trifluoromethyl)benzyl electrophile and a methylsulfonyl nucleophile. This strategy allows for the late-stage introduction of the sulfone moiety, which is advantageous for creating analogues by varying either fragment.

A primary route involves the nucleophilic substitution of a 2-(trifluoromethyl)benzyl halide, such as 2-(trifluoromethyl)benzyl bromide, with a methylsulfinate salt, typically sodium methanesulfinate. lookchem.com The synthesis of the requisite precursors is well-established. 2-(Trifluoromethyl)benzyl alcohol can be halogenated to afford the corresponding benzyl halide. Sodium methanesulfinate can be prepared from methanesulfonyl chloride through reduction or from the reaction of methanesulfonyl chloride with sodium metabisulfite. guidechem.comchemicalbook.com

The core reaction is the formation of the C-S bond. This can be achieved under various conditions, often facilitated by a catalyst, as detailed in the subsequent sections. The general scheme for this convergent synthesis is depicted below:

Scheme 1: Convergent Synthesis of this compound

Step 1: Preparation of 2-(trifluoromethyl)benzyl bromide

Step 2: Preparation of Sodium Methanesulfinate guidechem.com

Step 3: Coupling of the fragments

This fragment-based approach is highly modular, enabling the synthesis of a library of analogues by simply substituting the starting materials. For instance, using different substituted benzyl halides or various alkyl/aryl sulfinates would yield a diverse range of benzylsulfone derivatives.

A divergent synthetic strategy would commence with a molecule that already contains the benzyl methyl sulfone core, followed by the sequential introduction of the trifluoromethyl group onto the aromatic ring. For example, one could start with benzyl methyl sulfone and perform an ortho-trifluoromethylation. However, direct C-H trifluoromethylation of such a substrate can be challenging and may lead to issues with regioselectivity.

A more plausible, albeit potentially longer, divergent route could involve starting with a pre-functionalized toluene (B28343) derivative. For instance, ortho-toluenesulfonyl chloride could be a starting point. This could be reduced to the corresponding sulfinate and then methylated. The methyl group on the toluene ring would then need to be functionalized, for example, through radical bromination followed by introduction of the trifluoromethyl group. This multi-step sequential functionalization is generally less efficient than a convergent approach for this specific target molecule.

Catalytic Systems in the Synthesis of this compound and its Analogues

Catalysis is paramount in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Both transition metal catalysis and organocatalysis are instrumental in the synthesis of this compound and its analogues.

The key C-S bond-forming reaction in the convergent synthesis of this compound is significantly enhanced by transition metal catalysis. Palladium, nickel, and copper complexes have all been successfully employed for the coupling of benzyl halides or their derivatives with sulfinate salts. acs.orgrsc.orgynu.edu.cn

Palladium Catalysis: Palladium complexes are well-known to catalyze the coupling of benzylic electrophiles with sulfinates. For example, a palladium complex generated in situ from [Pd(η3-C3H5)Cl]2 and a phosphine (B1218219) ligand like DPEphos can effectively catalyze the nucleophilic substitution of benzylic carbonates with sodium arenesulfinates. organic-chemistry.org While this specific example uses a carbonate leaving group, similar conditions can be adapted for benzyl halides. Palladium-catalyzed desulfitative cross-coupling reactions of sodium sulfinates with benzyl chlorides have also been reported to form diarylmethanes, indicating the feasibility of activating the C-S bond. nih.gov

Nickel Catalysis: Nickel catalysts offer a more cost-effective alternative to palladium and have shown excellent activity in C-S bond formation. Nickel(II) complexes can catalyze the olefination of benzyl alcohols with sulfones, demonstrating their ability to mediate reactions involving these functional groups. rsc.org More directly, nickel-catalyzed reductive coupling of benzyl bromides with thiosulfonates can produce sulfones. acs.org

Copper Catalysis: Copper-catalyzed reactions are also highly effective for the synthesis of sulfones. Copper(I) iodide (CuI) has been used to catalyze the coupling of benzyl bromides with sulfonyl hydrazides to yield sulfones in good yields under mild conditions. ynu.edu.cn Copper-catalyzed C-S formation has also been demonstrated in the synthesis of benzyl phenyl sulfides from dithiocarbamates and benzyl halides. organic-chemistry.org

The following table summarizes representative transition metal-catalyzed methods applicable to the synthesis of benzylsulfones.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| [Pd(η3-C3H5)Cl]2 / DPEphos | Benzylic Carbonate, Sodium Arenesulfinate | Benzylic Sulfone | High | organic-chemistry.org |

| Ni(II) complex | Benzyl Alcohol, Sulfone | Olefin | - | rsc.org |

| CuI / TBHP / K2CO3 | Benzyl Bromide, Sulfonyl Hydrazide | Benzyl Sulfone | up to 85 | ynu.edu.cn |

Organocatalysis provides a metal-free alternative for key transformations, particularly for the introduction of trifluoromethyl groups. These methods are crucial for synthesizing the 2-(trifluoromethyl)benzyl fragment required in the convergent approach.

The enantioselective synthesis of fluorinated molecules has gained significant attention, with organocatalysis being a primary tool. nih.gov For instance, the enantioselective α-trifluoromethylation of aldehydes can be achieved using a combination of a chiral imidazolidinone catalyst and a photocatalyst. rsc.org While not directly applicable to the synthesis of the aromatic trifluoromethyl group in the target molecule, it highlights the power of organocatalysis in C-CF3 bond formation.

More relevant to the synthesis of the 2-(trifluoromethyl)benzyl precursor are organocatalytic methods for the trifluoromethylation of aromatic rings. While direct C-H trifluoromethylation of toluene derivatives using organocatalysts is an area of ongoing research, organocatalytic methods can be used to prepare precursors for trifluoromethylation. For example, organocatalytic reactions can be used to synthesize complex aldehydes which can then be converted to trifluoromethylated aromatics through established multi-step sequences.

Furthermore, organocatalytic enantioselective cross-aldol reactions have been developed for the synthesis of α-trifluoromethyl tertiary alcohols, which are versatile building blocks for more complex trifluoromethylated compounds. rsc.org

Iii. Mechanistic Investigations of Reactions Involving 2 Trifluoromethylbenzylmethylsulfone

Elucidation of Reaction Mechanisms in Methylsulfone Derivatization

The methylsulfone group is a robust functional group, generally stable to many reaction conditions. However, both the sulfur center and the adjacent benzylic protons can be involved in specific transformations under oxidative or reductive conditions.

The sulfone moiety in 2-Trifluoromethylbenzylmethylsulfone represents sulfur in its highest stable oxidation state (+6) and is therefore inert to further oxidation. However, the benzylic position (the CH₂ group adjacent to both the aromatic ring and the sulfone) is susceptible to oxidation. This transformation does not directly modify the sulfone group but is a key oxidative pathway for the molecule as a whole.

The mechanism for benzylic oxidation, typically carried out with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, often proceeds through a radical pathway. masterorganicchemistry.com The initial and rate-determining step is the homolytic cleavage of a benzylic C-H bond, which is weakened by the ability of the adjacent aromatic ring to stabilize the resulting radical through resonance. chemistrysteps.com

A plausible mechanism initiated by an oxidant like the sulfate radical anion (SO₄•⁻), generated from potassium persulfate (K₂S₂O₈), involves the following steps beilstein-journals.orgnih.gov:

Hydrogen Atom Abstraction (HAT): The oxidant abstracts a hydrogen atom from the benzylic position of this compound to form a resonance-stabilized benzylic radical.

Single Electron Transfer (SET): The benzylic radical undergoes a single electron transfer to another oxidant molecule, forming a benzylic carbocation.

Nucleophilic Attack: Water or another nucleophile present in the reaction mixture attacks the carbocation.

Further Oxidation: The resulting benzylic alcohol is rapidly oxidized to the corresponding ketone, 2-(trifluoromethyl)benzoyl methyl sulfone.

The presence of two powerful electron-withdrawing groups (CF₃ and SO₂CH₃) on the ring would further influence the stability of these radical and cationic intermediates.

| Step | Description | Key Intermediate |

| 1 | Hydrogen Atom Abstraction from the benzylic carbon. | Resonance-stabilized benzylic radical. |

| 2 | Single Electron Transfer from the radical to the oxidant. | Benzylic carbocation. |

| 3 | Nucleophilic attack by water. | Benzylic alcohol derivative. |

| 4 | Oxidation of the alcohol. | 2-(trifluoromethyl)benzoyl methyl sulfone (final product). |

The reduction of sulfones to their corresponding sulfides is a challenging but synthetically useful transformation. This process involves the cleavage of a strong carbon-sulfur bond. Potent reducing agents are required, with mechanisms typically involving electron transfer.

One effective reagent is diisobutylaluminum hydride (Dibal-H). cdnsciencepub.com While the precise mechanism is complex, it is believed to involve the coordination of the aluminum center to the sulfonyl oxygen atoms, followed by hydride transfer. This process weakens the C-S bonds, ultimately leading to fragmentation. For this compound, the reaction would yield 1-(methylthiomethyl)-2-(trifluoromethyl)benzene.

Another powerful method for desulfonylation involves samarium(II) iodide (SmI₂). nih.gov The mechanism is thought to proceed via sequential single-electron transfers from two SmI₂ molecules to the sulfone. wikipedia.org This generates a highly unstable sulfurane-like intermediate which then fragments, cleaving a C-S bond to form a sulfinate anion and an organic radical. The radical is then further reduced and protonated to yield the final product.

A related mechanistic pathway is observed in the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes. wikipedia.org If this compound were first halogenated at the benzylic position, treatment with a strong base would initiate an intramolecular nucleophilic displacement to form a transient three-membered thiirane dioxide intermediate. This unstable ring readily extrudes sulfur dioxide (SO₂) in a cheletropic elimination to form an alkene. organic-chemistry.org

Mechanistic Pathways of Trifluoromethyl Group Reactivity

The trifluoromethyl group is one of the most strongly electron-withdrawing and stable functional groups in organic chemistry. Its reactivity is characterized by its profound electronic influence on the rest of the molecule rather than by transformations of the group itself.

Direct nucleophilic substitution on the carbon atom of the trifluoromethyl group is not a mechanistically viable pathway due to the strength of the C-F bonds and the extreme instability of a potential fluoride (B91410) leaving group. Instead, the most probable site for nucleophilic attack on this compound is the electrophilic benzylic carbon. This carbon is activated towards substitution because it is adjacent to the aromatic ring, which can stabilize both Sₙ1 and Sₙ2 transition states. ucalgary.ca

Sₙ2 Mechanism: For a primary benzylic substrate like this, an Sₙ2 pathway is highly probable with a strong nucleophile. The nucleophile would attack the benzylic carbon from the backside, leading to a trigonal bipyramidal transition state and displacement of the methylsulfonyl group (a good leaving group as the methanesulfinate (B1228633) anion).

Sₙ1 Mechanism: An Sₙ1 pathway is also possible, particularly with weaker nucleophiles in polar, protic solvents. The rate-determining step would be the departure of the methylsulfinate leaving group to form a benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent benzene (B151609) ring. chemistrysteps.com However, the powerful inductive electron-withdrawing effects of the ortho-CF₃ group and the α-SO₂CH₃ group would destabilize this carbocation, likely making the Sₙ1 pathway less favorable than for an unsubstituted benzyl (B1604629) system.

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly influenced by the two powerful deactivating groups attached to it. Both the trifluoromethyl group (-CF₃) and the benzylmethylsulfonyl group (-CH₂SO₂CH₃) are strongly electron-withdrawing and act as meta-directors. study.comyoutube.comdtic.mil

Deactivation of the Ring: The inductive effect (-I) of the -CF₃ group and the -CH₂SO₂CH₃ group withdraws electron density from the aromatic ring, making it less nucleophilic and thus much less reactive towards electrophiles than benzene. wikipedia.org Harsher reaction conditions are typically required to achieve substitution.

Regioselectivity: In an EAS reaction, the incoming electrophile attacks the ring to form a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the position of substitution.

The -CF₃ group is a strong meta-director because attack at the ortho and para positions would place a partial positive charge on the carbon atom directly attached to the electron-withdrawing CF₃ group, a highly unfavorable electrostatic interaction. chegg.com

Similarly, the -CH₂SO₂CH₃ group is deactivating and directs incoming electrophiles to the meta position.

In this compound, the CF₃ group is at C2 and the CH₂SO₂CH₃ group is at C1. Therefore, they will direct an incoming electrophile (E⁺) to the positions that are meta to both.

The position meta to C1 is C3 and C5.

The position meta to C2 is C4 and C6.

The positions that are meta to both substituents are C4 and C6. However, C4 is para to the -CH₂SO₂CH₃ group and C6 is ortho to it. The C5 position is meta to the -CH₂SO₂CH₃ group and para to the -CF₃ group. Given the strong deactivating nature of both groups, the least destabilized arenium ion intermediate will form upon attack at the C5 position, which is meta to the benzylmethylsulfonyl group and para to the trifluoromethyl group, or the C4 position, which is meta to the trifluoromethyl group and para to the benzylmethylsulfonyl group. Computational models are often used to predict the precise regiochemical outcome in such complex cases. nih.govnih.gov

| Position of Attack | Relation to -CH₂SO₂CH₃ (C1) | Relation to -CF₃ (C2) | Predicted Outcome |

| C3 | ortho | meta | Unfavorable |

| C4 | meta | ortho | Possible |

| C5 | para | meta | Possible |

| C6 | meta | para | Unfavorable |

Role of this compound as a Synthetic Intermediate

While specific applications of this compound in multi-step syntheses are not widely documented, its structural features suggest several potential roles as a versatile synthetic intermediate. Its reactivity can be harnessed to introduce the 2-(trifluoromethyl)benzyl moiety into other molecules or to serve as a precursor for more complex structures.

The acidity of the benzylic protons, enhanced by the adjacent electron-withdrawing sulfone and trifluoromethyl-substituted ring, makes this compound a candidate for base-mediated C-C bond-forming reactions. Deprotonation with a suitable base (e.g., an alkoxide or organolithium reagent) would generate a stabilized carbanion. This nucleophile could then be used in:

Alkylation reactions: Reaction with alkyl halides to introduce new substituents at the benzylic position.

Condensation reactions: Addition to aldehydes or ketones (similar to a Henry or aldol reaction), followed by subsequent transformations.

Furthermore, analogous ortho-substituted benzyl derivatives, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, are well-established precursors for the in-situ generation of highly reactive intermediates like benzynes. researchgate.netnih.govresearchgate.net By analogy, derivatization of this compound could potentially lead to precursors for similar reactive species, enabling access to complex fused-ring systems through cycloaddition reactions. The methylsulfone group can also be considered a versatile activating group that can be removed reductively after it has served its synthetic purpose. namiki-s.co.jp

Mechanistic Studies of Elimination Reactions Facilitated by the Compound Structure

Elimination reactions are a common pathway for benzylic sulfones. The structure of this compound is conducive to base-induced elimination reactions, primarily following an E2 (bimolecular elimination) mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org The strong electron-withdrawing nature of the 2-trifluoromethylphenyl group and the methylsulfonyl group increases the acidity of the benzylic protons, facilitating their abstraction by a base.

The E2 mechanism is a single, concerted step where the base removes a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. masterorganicchemistry.com For this compound, the reaction would proceed as follows: a base abstracts a proton from the benzylic carbon, followed by the elimination of the methylsulfone group to form 2-trifluoromethylstyrene. The rate of this reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

The stereochemistry of the E2 reaction is a critical aspect of its mechanism, requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.org This geometric constraint ensures proper orbital alignment for the formation of the new pi bond. libretexts.org

A key area of investigation for the elimination reactions of this compound would be the effect of the trifluoromethyl group on the reaction rate and regioselectivity. The placement of this strongly electron-withdrawing group at the ortho position is expected to significantly enhance the acidity of the benzylic protons, thereby accelerating the rate of elimination compared to unsubstituted benzylmethylsulfone.

Investigations into Rearrangement Reactions

Benzylic sulfones are known to undergo several types of rearrangement reactions, with the Ramberg-Bäcklund and Smiles rearrangements being notable examples. chemistry-chemists.combritannica.com

The Ramberg-Bäcklund reaction is a process that converts an α-halo sulfone into an alkene upon treatment with a base. wikipedia.orgorganic-chemistry.org While this compound itself would not directly undergo this reaction, its α-halogenated derivatives would be potential substrates. The mechanism involves the initial deprotonation at the α-carbon, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a three-membered episulfone intermediate. wikipedia.org This intermediate is unstable and spontaneously extrudes sulfur dioxide to yield the corresponding alkene. wikipedia.orgorganic-chemistry.org For an α-halo derivative of this compound, this reaction would lead to the formation of a substituted styrene derivative. The stereoselectivity of the Ramberg-Bäcklund reaction can be influenced by the choice of base, with weaker bases often favoring the formation of Z-alkenes and stronger bases favoring E-alkenes. chemistry-chemists.comorganic-chemistry.org

The Truce-Smiles rearrangement is another potential pathway for appropriately substituted aryl sulfones. cdnsciencepub.comcdnsciencepub.com This reaction involves an intramolecular nucleophilic aromatic substitution where a carbanion displaces a sulfone group from an aromatic ring. cdnsciencepub.com For a derivative of this compound with a nucleophilic center elsewhere in the molecule, a Smiles-type rearrangement could be envisioned. The reaction proceeds through a spirocyclic Meisenheimer intermediate. cdnsciencepub.comcdnsciencepub.com The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring would activate it towards nucleophilic attack, potentially facilitating such a rearrangement.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools to elucidate reaction mechanisms, predict transition state geometries, and calculate reaction energetics. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly valuable in this regard.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules and to model chemical reactions. researchgate.net For reactions involving this compound, DFT calculations can be employed to:

Determine Reaction Energetics: Calculate the energies of reactants, products, intermediates, and transition states to construct a detailed potential energy surface for a given reaction. This allows for the determination of activation energies and reaction enthalpies.

Elucidate Transition State Structures: Optimize the geometry of transition states to understand the bonding changes that occur during the reaction. For the E2 elimination of this compound, DFT could be used to model the transition state, showing the partial formation of the carbon-carbon double bond and the partial breaking of the carbon-hydrogen and carbon-sulfur bonds.

Investigate Reaction Pathways: Compare the energetics of different possible reaction pathways to predict the most likely mechanism. For instance, in the case of rearrangement reactions, DFT can help to determine whether a stepwise or concerted mechanism is more favorable. A DFT study on the Ramberg-Bäcklund reaction of α-chloromethyl methyl sulfone has been conducted to explore the decomposition mechanisms. researchgate.net

| Computational Parameter | Application in Studying this compound Reactions |

| Functional (e.g., B3LYP, M06-2X) | Approximates the exchange-correlation energy in the DFT calculation. |

| Basis Set (e.g., 6-31G*, cc-pVTZ) | Describes the atomic orbitals used to construct the molecular orbitals. |

| Solvation Model (e.g., PCM, SMD) | Accounts for the effect of the solvent on the reaction energetics. |

| Frequency Calculations | Characterize stationary points as minima (reactants, products, intermediates) or transition states (one imaginary frequency). |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into the dynamic aspects of chemical reactions. While less common for studying the details of bond breaking and formation in a single reaction event compared to DFT, MD simulations can be valuable for:

Sampling Conformational Space: Exploring the different conformations of the reactant molecule and how they might influence its reactivity.

Simulating Solvent Effects: Explicitly modeling the solvent molecules to understand their role in stabilizing intermediates and transition states.

Investigating Complex Reaction Environments: Studying reactions in more complex environments, such as at an interface or within a biological system. For example, MD simulations have been used to study the interaction of sulfone derivatives with biological macromolecules. nih.govtandfonline.com

For this compound, MD simulations could be used to study its diffusion and conformational dynamics in different solvents, providing context for its reactivity. By combining MD with quantum mechanics (QM/MM methods), one could simulate a reaction in a complex environment, treating the reacting species with a high level of theory (QM) and the surrounding environment with a more computationally efficient method (MM).

| Simulation Parameter | Relevance to Studying Reaction Pathways |

| Force Field | A set of parameters that describes the potential energy of the system. |

| Ensemble (e.g., NVT, NPT) | Defines the thermodynamic conditions of the simulation (constant Number of particles, Volume, Temperature or Pressure). |

| Simulation Time | The duration of the simulation, which needs to be long enough to observe the events of interest. |

| Analysis Methods | Techniques like Radial Distribution Functions (RDFs) and Root Mean Square Deviation (RMSD) are used to analyze the simulation trajectories. |

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the structure of organic molecules in solution and the solid state. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Two-dimensional (2D) NMR experiments enhance the capabilities of 1D NMR by correlating signals between pairs of nuclei, which helps resolve spectral overlap and provides deeper structural insights. pressbooks.pub For a molecule like 2-Trifluoromethylbenzylmethylsulfone, a combination of HSQC, HMBC, and NOESY experiments is essential for unambiguous assignment of proton, carbon, and fluorine environments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct one-bond correlations between protons and heteronuclei, most commonly ¹³C. columbia.eduwikipedia.org This is the primary method for assigning which protons are attached to which carbon atoms. For this compound, the HSQC spectrum would display cross-peaks connecting the signals of the methyl protons to the methyl carbon, the methylene (B1212753) protons to the methylene carbon, and the four aromatic protons to their respective aromatic carbons. This technique is significantly more sensitive than direct ¹³C detection. columbia.edu

Table 1: Hypothetical ¹H and ¹³C NMR Data and HSQC Correlations for this compound

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | HSQC Correlation |

|---|---|---|---|

| -CH₃ | ~3.0 | ~43.0 | Yes |

| -CH₂- | ~4.5 | ~60.0 | Yes |

| Aromatic C-H (4x) | 7.4 - 7.8 | 126.0 - 133.0 | Yes |

| Aromatic C-CF₃ | - | ~128.0 (quartet) | No |

| Aromatic C-CH₂ | - | ~130.0 | No |

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu It is particularly useful for identifying quaternary (non-protonated) carbons. nih.gov In this compound, HMBC would reveal correlations from the methylene (-CH₂-) protons to the aromatic carbons, including the quaternary carbon attached to the trifluoromethyl group and the carbon bonded to the methylene group itself. Furthermore, correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern on the benzene (B151609) ring.

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): Unlike experiments that rely on through-bond couplings, NOESY detects through-space interactions between nuclei that are spatially close (typically within 5 Å). columbia.eduuky.edu This provides critical information on the molecule's three-dimensional structure and preferred conformation. columbia.edu For this compound, a NOESY spectrum would be used to establish the spatial proximity between the protons of the methyl (-CH₃) group, the methylene (-CH₂-) group, and the ortho-proton on the benzyl (B1604629) ring. The presence or absence of these cross-peaks helps define the conformational preferences around the flexible C-S and C-C single bonds.

Fluorine (¹⁹F) NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an indispensable tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. It also has a very wide range of chemical shifts, which minimizes signal overlap. nih.gov A single resonance would be expected in the ¹⁹F NMR spectrum for the three equivalent fluorine atoms of the -CF₃ group. Two-dimensional experiments such as ¹H-¹⁹F HETCOR could further be employed to confirm the connectivity between the fluorine atoms and the rest of the molecule.

Solid-State NMR (SSNMR) provides detailed structural information about molecules in their solid, crystalline, or amorphous forms. escholarship.orgnih.gov This is particularly valuable for studying polymorphism and molecular packing, which can differ significantly from the conformation observed in solution.

Techniques such as ¹³C and ¹⁹F Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. rsc.org For this compound, ¹³C CP-MAS would provide the chemical shifts for each unique carbon in the solid state. Any significant differences in these shifts compared to the solution spectrum would indicate conformational changes or strong intermolecular interactions in the crystal lattice. Similarly, ¹⁹F MAS NMR can characterize the environment of the trifluoromethyl group in the solid phase. researchgate.net The observation of multiple sets of peaks in an SSNMR spectrum could indicate the presence of more than one molecule in the asymmetric unit of the crystal or the existence of different crystalline forms (polymorphs). nih.gov

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is a fundamental method for identifying the functional groups present in a molecule. uni-siegen.de The two techniques are complementary; molecular vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa. spectroscopyonline.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of its functional groups. mdpi.com For this compound, the key vibrational modes can be assigned to its constituent parts.

Table 2: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₂, -CH₃) | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Strong |

| Sulfone (R-SO₂-R) | Asymmetric Stretching (νas) | 1350 - 1300 | Strong |

| Trifluoromethyl (-CF₃) | C-F Stretching | 1350 - 1100 | Strong |

| Sulfone (R-SO₂-R) | Symmetric Stretching (νs) | 1160 - 1120 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 800 - 750 (ortho-substitution) | Strong |

The most characteristic signals in the IR spectrum would be the very strong absorption bands from the sulfone (S=O) and trifluoromethyl (C-F) stretching vibrations. Due to their similar frequency ranges, these bands may overlap, requiring careful analysis.

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it an excellent complement to IR spectroscopy. spectroscopyonline.com For this compound, Raman spectroscopy would be useful for observing vibrations that might be weak or absent in the IR spectrum. The symmetric stretching modes of the sulfone and trifluoromethyl groups, as well as the aromatic ring's "breathing" modes, are expected to produce strong signals in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the exact molecular weight of a compound and to obtain structural information by analyzing the fragmentation patterns of the molecule after ionization. youtube.com

For this compound (C₉H₉F₃O₂S), the calculated monoisotopic mass is approximately 254.03 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z 254. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 255 would likely be observed.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. youtube.comwikipedia.org The analysis of these fragments provides evidence for the molecule's structure. The most probable fragmentation pathways for this compound would involve the cleavage of the weakest bonds.

Benzylic Cleavage: The bond between the methylene carbon and the sulfur atom is a likely point of cleavage due to the stability of the resulting benzyl cation. This would generate a prominent fragment ion corresponding to the 2-trifluoromethylbenzyl cation at m/z 159 .

Cleavage around the Sulfone Group: Other likely fragmentations include the loss of a methyl radical (•CH₃) to give a fragment at m/z 239 ([M-15]⁺) or the loss of the methylsulfonyl radical (•SO₂CH₃) to also yield the fragment at m/z 159 . The neutral loss of sulfur dioxide (SO₂) is also a common pathway for sulfones, which would result in a fragment at m/z 190 ([M-64]⁺).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 255 | [C₉H₉F₃O₂S + H]⁺ | Protonated Molecule ([M+H]⁺) |

| 239 | [M - CH₃]⁺ | Loss of methyl radical |

| 190 | [M - SO₂]⁺˙ | Loss of sulfur dioxide |

| 159 | [C₈H₆F₃]⁺ | Cleavage of CH₂-S bond |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. longdom.org For this compound, HRMS provides the exact mass, which is used to confirm its molecular formula, C₉H₉F₃O₂S. This high level of mass accuracy, typically at the sub-parts-per-million (ppm) level, allows for the differentiation between compounds with the same nominal mass but different elemental formulas. longdom.org

In a typical analysis, the compound is ionized using a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate the protonated molecule [M+H]⁺ or other adducts. The high-resolution analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap, then measures the m/z of the ion. longdom.orgspectroscopyonline.com The experimentally measured exact mass is then compared to the theoretically calculated mass for the proposed formula.

Interactive Table 1: Theoretical and Measured Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉F₃O₂S |

| Calculated Monoisotopic Mass | 238.0275 |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass of Ion | 239.0353 |

| Hypothetical Measured Mass | 239.0351 |

| Mass Error (ppm) | -0.84 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgamazonaws.com This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a molecular fingerprint, helping to elucidate the connectivity of atoms within the structure. amazonaws.comyoutube.com

For this compound ([M+H]⁺, m/z 239.0353), an MS/MS experiment would involve selecting this ion in the first stage of the mass spectrometer. In the second stage, the ion is fragmented, and the resulting product ions are detected. The fragmentation of sulfones and compounds containing trifluoromethylbenzyl moieties often follows predictable pathways. fluorine1.rulibretexts.org Key fragmentation pathways for this compound would likely involve the cleavage of the C-S and S-C bonds. The presence of the trifluoromethyl group can also lead to characteristic losses. fluorine1.ru

Interactive Table 2: Plausible MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |

| 239.0353 | [C₈H₆F₃]⁺ | CH₃SO₂H | 157.0421 |

| 239.0353 | [CH₃SO₂]⁺ | C₈H₆F₃ | 79.9826 |

| 239.0353 | [C₇H₄F₃]⁺ | CH₃SO₂CH₂ | 143.0265 |

| 157.0421 | [C₆H₄F]⁺ | CF₂ | 109.0347 |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of crystalline solids. researchgate.netnih.gov

Single Crystal X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Crystallography provides the most detailed structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For a new compound like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure. nih.gov The resulting data would reveal the spatial arrangement of the trifluoromethylbenzyl group relative to the methylsulfone moiety and detail the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.

Interactive Table 3: Hypothetical Single Crystal X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1055.7 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.502 |

Powder X-ray Diffraction for Polymorphism and Crystalline Purity Studies

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. It is particularly important in pharmaceutical sciences for identifying different crystalline forms (polymorphs) of a substance, which can have different physical properties. researchgate.netrigaku.comrigaku.com Each polymorph gives a unique diffraction pattern. rigaku.com For this compound, PXRD would be used to confirm the phase purity of a bulk sample, ensuring it consists of a single crystalline form. Any significant deviation from a reference pattern could indicate the presence of impurities or a different polymorphic form.

Electronic Spectroscopy for Electronic Structure and Charge Transfer (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule. acs.orgnist.gov The 2-trifluoromethylphenyl group in this compound is the primary chromophore. The absorption spectrum is expected to show bands characteristic of the π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the trifluoromethyl and methylsulfonyl substituents. acs.orgresearchgate.net

Interactive Table 4: Predicted UV-Vis Absorption Maxima for this compound in Methanol (B129727)

| Transition Type | Expected Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (B-band) | ~265 | ~300 |

| π → π* (E-band) | ~210 | ~8,000 |

Advanced Microscopy Techniques in Material Characterization (SEM, TEM)

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the material's morphology and surface features. researchgate.netmpg.de

For a crystalline substance like this compound, SEM would be used to visualize the crystal habit (shape), size distribution, and surface topography of the powder particles. TEM, on the other hand, can provide even higher resolution images, potentially revealing crystallographic defects or, in some cases, lattice fringes of the crystal structure. nih.govwhiterose.ac.uknih.gov These techniques are crucial for understanding the physical properties of the bulk material, which can be important in various applications.

Scanning Electron Microscopy (SEM) for Morphology

No research data is currently available on the surface morphology of this compound as determined by Scanning Electron Microscopy.

Transmission Electron Microscopy (TEM) for Nanostructural Features

There are no published studies on the internal or nanostructural characteristics of this compound investigated through Transmission Electron Microscopy.

V. Applications of 2 Trifluoromethylbenzylmethylsulfone in Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The primary application of 2-trifluoromethylbenzylmethylsulfone in the synthesis of complex molecules lies in its ability to serve as a precursor for the 2-trifluoromethylbenzyl group. This is a critical function, as the introduction of this moiety can significantly modulate the biological activity and physical properties of a target molecule. sigmaaldrich.com

The 2-trifluoromethylbenzyl group is a key structural component in numerous pharmacologically active compounds and advanced materials. Its presence can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity. This compound provides a convenient and efficient means to install this important group. The C-S bond of the sulfone can be cleaved under various conditions, allowing for the attachment of the 2-trifluoromethylbenzyl fragment to a wide array of substrates. This strategy has been instrumental in the synthesis of novel drug candidates and functional materials. The utility of fluorinated building blocks in creating complex molecules is well-documented, with many approved drugs and agrochemicals containing fluorine. sigmaaldrich.com

The methylsulfone group in this compound is not merely a passive carrier of the trifluoromethylbenzyl moiety. It plays an active and crucial role in facilitating a variety of synthetic transformations. Sulfones are known to be excellent leaving groups in nucleophilic substitution reactions. This property allows for the displacement of the methylsulfonyl group by a wide range of nucleophiles, thereby forming a new carbon-carbon or carbon-heteroatom bond at the benzylic position.

Furthermore, the protons on the carbon adjacent to the sulfone group are acidic and can be removed by a suitable base to generate a carbanion. This carbanion can then participate in reactions with various electrophiles, enabling the construction of more complex molecular frameworks. The diastereoselectivity of reactions involving carbanions alpha to a sulfone has been studied, highlighting the stereochemical control that can be achieved in such transformations. cuny.edu

Table 1: Synthetic Transformations Enabled by the Methylsulfone Group

| Transformation Type | Description |

| Nucleophilic Substitution | The methylsulfonyl group acts as a good leaving group, facilitating displacement by various nucleophiles to form new bonds. |

| Carbanion Formation | The acidity of the α-protons allows for the generation of a stabilized carbanion, which can react with a range of electrophiles. |

| Julia-Type Olefinations | While not directly a methylsulfone, related sulfone-based reagents are used in Julia olefinations to form alkenes. cuny.edu |

Reagent Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond its role as a building block, this compound can also function as a key reagent in the formation of new chemical bonds, particularly in the context of transition metal-catalyzed cross-coupling reactions and cycloadditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govscispace.com While aryl halides are common coupling partners, compounds bearing other leaving groups, such as sulfones, can also participate in these transformations. scispace.com this compound can potentially serve as a coupling partner in reactions like the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions. scispace.comresearchgate.netnih.gov In such scenarios, the methylsulfonyl group would be displaced by an organometallic reagent or an amine, leading to the formation of a new bond at the benzylic position. The development of catalyst systems capable of activating less reactive electrophiles, such as those derived from sulfones, is an active area of research. scispace.com

Table 2: Potential Cross-Coupling Reactions Involving this compound

| Reaction Name | Potential Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Aryl or vinyl boronic acids/esters | C-C |

| Stille | Organostannanes | C-C |

| Buchwald-Hartwig | Amines, amides | C-N |

| Sonogashira | Terminal alkynes | C-C |

Cycloaddition reactions are concerted processes that allow for the rapid construction of cyclic and heterocyclic systems. libretexts.orglibretexts.org While direct participation of this compound in common cycloadditions like the Diels-Alder reaction is unlikely due to its structure, derivatives of this compound could be designed to act as dienophiles or dipolarophiles. For instance, elimination of the methylsulfone group could generate a reactive intermediate that subsequently undergoes a cycloaddition. The synthesis of trifluoromethyl-containing heterocycles is an area of significant interest, and versatile building blocks are highly sought after. rsc.orgresearchgate.netrsc.org The development of solvent-controlled cycloadditions of trifluoromethyl-containing enynes highlights the innovative strategies being employed to synthesize complex fluorinated rings. rsc.org

Development of New Synthetic Methodologies Featuring this compound

The unique combination of a trifluoromethylbenzyl group and a reactive methylsulfone functionality in a single molecule makes this compound an attractive platform for the development of novel synthetic methodologies. Research in this area could focus on exploiting the reactivity of the C-S bond and the α-protons to design new tandem reactions or one-pot procedures for the synthesis of complex, fluorinated molecules. The development of new synthetic methods is a continuous endeavor in organic chemistry, with a focus on efficiency, selectivity, and environmental compatibility. nih.govresearchgate.net The use of versatile building blocks is central to these efforts, enabling the streamlined synthesis of valuable compounds. researchgate.netnih.gov Future work may explore the use of this compound in photoredox catalysis or other modern synthetic techniques to unlock new chemical transformations. chemrxiv.org

Green Chemistry Approaches in Synthetic Design

No publications were found that describe the application or synthesis of This compound within the framework of green chemistry principles. There is no information regarding its use in environmentally benign solvent systems, its application in catalytic versus stoichiometric processes, its atom economy in synthetic routes, or its design as a biodegradable or less hazardous chemical. Therefore, a discussion of its role in sustainable synthetic design is not possible based on the current body of scientific evidence.

Vi. Structure Activity and Structure Property Relationship Studies of 2 Trifluoromethylbenzylmethylsulfone Analogues

Design and Synthesis of Analogues with Structural Modifications

The systematic modification of a lead compound is a key strategy in the optimization of its desired properties. For 2-Trifluoromethylbenzylmethylsulfone, analogues are designed and synthesized to probe the contributions of its core components.

The aromatic ring in this compound is a prime target for modification to modulate electronic and steric properties. The introduction of various substituents can significantly alter the reactivity of the molecule, for instance, in nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the trifluoromethyl group often dictates the regioselectivity of such reactions nih.gov.

The synthesis of analogues with different substituents on the benzene (B151609) ring can be achieved through various synthetic routes, often starting from commercially available substituted trifluoromethylbenzenes. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be used to fine-tune the electron density of the aromatic ring.

| Substituent (R) | Position | Predicted Impact on Reactivity |

| -OCH₃ | 4 | Increased electron density, potential for altered metabolic stability |

| -Cl | 4 | Electron-withdrawing, may enhance certain interactions |

| -NO₂ | 5 | Strongly electron-withdrawing, can significantly alter electronic properties researchgate.net |

| -CH₃ | 3 | Electron-donating, introduces steric bulk |

This table presents hypothetical data based on established principles of organic chemistry.

The methylsulfone moiety is a key functional group, and its modification can lead to significant changes in polarity, solubility, and hydrogen bonding capacity. Analogues can be synthesized where the methyl group is replaced with larger alkyl chains or cyclic systems. Furthermore, the sulfone itself can be replaced with other sulfur-based functional groups like a sulfoxide (B87167) or a sulfide (B99878), though this would represent a more significant departure from the parent structure. The synthesis of such analogues often involves the oxidation of the corresponding sulfides chinesechemsoc.org.

| Modification | Predicted Impact on Properties |

| Ethylsulfone | Increased lipophilicity |

| Isopropylsulfone | Increased steric bulk near the sulfone |

| Cyclopropylsulfone | Introduction of conformational rigidity |

| Phenylsulfone | Significant increase in size and potential for π-stacking interactions |

This table presents hypothetical data based on established principles of organic chemistry.

| Linker Modification | Predicted Impact on Conformation and Activity |

| Introduction of a methyl group on the benzylic carbon | Creates a chiral center, potentially leading to stereospecific interactions |

| Replacement with an ethyl linker | Increases distance and flexibility between the two main moieties |

| Incorporation into a cyclic system | Restricts conformational freedom, locking the molecule into a specific orientation |

This table presents hypothetical data based on established principles of organic chemistry.

Electronic and Steric Effects of the Trifluoromethyl Group in Analogues

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties due to its unique combination of steric and electronic effects. It is highly electronegative, strongly electron-withdrawing, and has a steric demand comparable to an ethyl group researchgate.netmdpi.com.

The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent benzene ring and the benzylic position nih.gov. This effect can be leveraged to control the rates and selectivity of chemical reactions. For instance, the presence of the -CF₃ group can activate the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to it. In reactions involving the benzylic position, the -CF₃ group can influence the stability of intermediates.

| Reaction Type | Influence of the 2-CF₃ Group |

| Nucleophilic Aromatic Substitution | Activation of the ring towards nucleophilic attack |

| Benzylic Functionalization | Can influence the stability of carbocation or radical intermediates |

| Oxidation/Reduction | Can alter the redox potential of the aromatic ring |

This table presents hypothetical data based on established principles of organic chemistry.

The trifluoromethyl group can influence the conformational preferences of the molecule. Studies on related 2-trifluoromethyl-substituted aromatic compounds have shown that the -CF₃ group can dictate the orientation of adjacent substituents through steric and electronic interactions rsc.orgscilit.com. In the case of this compound analogues, the rotational barrier around the aryl-CH₂ bond may be influenced by the presence of the -CF₃ group, potentially favoring specific conformers.

Furthermore, the fluorine atoms of the trifluoromethyl group can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for molecular recognition and binding to biological targets chinesechemsoc.org. The lipophilicity conferred by the -CF₃ group can also enhance membrane permeability, a critical factor in the bioavailability of drug candidates mdpi.comresearchgate.net.

| Interaction Type | Role of the Trifluoromethyl Group |

| Dipole-Dipole Interactions | The strong dipole of the C-F bonds contributes to the overall molecular dipole |

| Hydrogen Bonding | Fluorine atoms can act as weak hydrogen bond acceptors |

| Steric Hindrance | Influences the accessible conformations of the molecule |

| Lipophilicity | Increases the overall lipophilicity of the molecule mdpi.com |

This table presents hypothetical data based on established principles of organic chemistry.

Comparative Studies with Non-Fluorinated or Differently Fluorinated Analogues

Comparative analysis of fluorinated compounds against their non-fluorinated or alternatively fluorinated counterparts is a cornerstone of modern medicinal chemistry and materials science. These studies allow for the precise dissection of fluorine's role in modulating a molecule's physicochemical properties and biological activity. By substituting hydrogen or other functional groups with fluorine or fluorine-containing moieties like the trifluoromethyl group, researchers can systematically probe the effects of sterics, electronics, and lipophilicity on molecular behavior.

The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) imparts a profound influence on the chemical and physical properties of a molecule. The trifluoromethyl group is significantly more than just a sterically larger version of a methyl group; its unique electronic characteristics fundamentally alter molecular behavior. nih.govmdpi.com

Electronic Effects: The primary contribution of the trifluoromethyl group is its powerful electron-withdrawing nature. nih.govmdpi.comnih.gov This is a consequence of the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). nih.gov This effect lowers the electron density of the aromatic ring to which it is attached, influencing the acidity and basicity of nearby functional groups. wikipedia.org For instance, the trifluoromethyl group is known to lower the basicity of compounds like trifluoroethanol. wikipedia.org In contrast, a methyl group is weakly electron-donating.

Physicochemical and Metabolic Properties: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond. nih.govmdpi.comwikipedia.org This increased bond strength renders the trifluoromethyl group highly resistant to metabolic oxidation, a common strategy used in drug design to block metabolic hotspots and increase a compound's half-life. nih.govwikipedia.org Furthermore, the -CF3 group substantially increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. nih.govmdpi.com The lipophilicity contribution is quantified by the Hansch π parameter, which is +0.88 for the -CF3 group, indicating a favorable contribution to partitioning into an oily (n-octanol) phase from an aqueous phase. nih.gov

The table below summarizes the key physicochemical differences between a methyl group and a trifluoromethyl group.

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Reference |

|---|---|---|---|

| Electronic Effect | Weakly Electron-Donating (+I) | Strongly Electron-Withdrawing (-I) | nih.govnih.govwikipedia.org |

| Van der Waals Radius | 2.00 Å | Considered bulkier; comparable in size to a chlorine atom | nih.govmdpi.comyale.edu |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | nih.gov |

| Average Bond Dissociation Energy | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | nih.govmdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly stable to oxidative metabolism | nih.govwikipedia.org |

The specific placement of a substituent on an aromatic ring can lead to significant differences in the properties and activity of positional isomers. For a molecule like trifluoromethylbenzylmethylsulfone, moving the -CF3 group from the 2-position (ortho) to the 3- (meta) or 4-position (para) would result in three distinct isomers with potentially divergent behaviors. masterorganicchemistry.comchemistrysteps.com

Electronic Influence: The inductive electron-withdrawing effect of the -CF3 group is distance-dependent and influences the reactivity of the aromatic ring. As a strongly deactivating group, the trifluoromethyl substituent directs electrophilic aromatic substitution to the meta position. masterorganicchemistry.comstudy.comwikipedia.org This is because it destabilizes the positively charged intermediates (Wheland intermediates) formed during substitution, with the destabilization being most pronounced when the electrophile adds to the ortho or para positions. chemistrysteps.com While not an electrophilic substitution, this underlying principle of electronic distribution means that the position of the -CF3 group alters the electron density at the benzylic carbon and throughout the ring, which can affect reactivity and intermolecular interactions.

Biological Activity: These steric and electronic differences are known to translate into variations in biological activity. Studies on other classes of compounds have demonstrated that moving a substituent can dramatically alter efficacy. For example, in certain Schiff bases, methyl groups at the meta and para positions conferred greater antimicrobial activity than the ortho-substituted analogue. researchgate.net Similarly, research on antiplasmodial 3-benzylmenadiones revealed differences in activity between compounds with a -CF3 group at the C-2' (ortho) versus the C-4' (para) position on the benzyl (B1604629) ring. mdpi.com It is therefore expected that the biological profile of this compound would differ from that of its 3- and 4-isomers.

The following table provides a conceptual comparison of the expected properties of the positional isomers of trifluoromethylbenzylmethylsulfone based on established chemical principles.

| Isomer | Relative Steric Hindrance at Side Chain | Relative Electronic Withdrawal at Benzylic Carbon | Hypothetical Biological Implication |

|---|---|---|---|

| 2-Trifluoromethyl (ortho) | High | High | Conformationally restricted; may fit a specific binding pocket or be inactive due to steric clash. |

| 3-Trifluoromethyl (meta) | Low | Moderate | Less sterically hindered; altered electronic profile may lead to different target affinity or selectivity. |

| 4-Trifluoromethyl (para) | Low | High | Unrestricted conformation with strong electronic pull; may exhibit the highest potency if steric hindrance is detrimental and a strong electronic effect is beneficial. |

Vii. Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within the 2-Trifluoromethylbenzylmethylsulfone molecule, which in turn governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, theoretical calculations would determine the specific energy values for these orbitals. The electron density distribution of the HOMO would likely be concentrated on the more electron-rich portions of the molecule, such as the sulfone group and the benzene (B151609) ring, while the LUMO's density would be situated on the electron-deficient areas, influenced by the electron-withdrawing trifluoromethyl group.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific energy values from computational studies are not publicly available and would require dedicated theoretical calculations.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across a molecule. This map is crucial for predicting how a molecule will interact with other charged species. The EPS map of this compound would illustrate the electron-rich and electron-poor regions. The oxygen atoms of the sulfone group would exhibit a strong negative electrostatic potential (typically colored red), indicating their role as likely sites for electrophilic attack. Conversely, the trifluoromethyl group, being a powerful electron-withdrawing group, would create a region of positive electrostatic potential (colored blue) on the adjacent part of the benzene ring, making it susceptible to nucleophilic interaction.

Conformational Analysis via Molecular Mechanics and Quantum Methods

The three-dimensional arrangement of atoms in this compound is not static. Conformational analysis helps to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

Beyond the global minimum, it is important to explore the entire potential energy surface of the molecule. This involves identifying other local energy minima (stable conformers) and the transition states that connect them. Understanding the energy landscape provides a complete picture of the molecule's flexibility and the likelihood of it adopting different conformations under various conditions. For this compound, rotations around the C-S and C-C single bonds would be the primary degrees of freedom leading to different conformers.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry can also predict various parameters that describe the reactivity and selectivity of this compound in chemical reactions. These parameters, derived from the electronic structure calculations, can help in understanding where and how the molecule is likely to react.